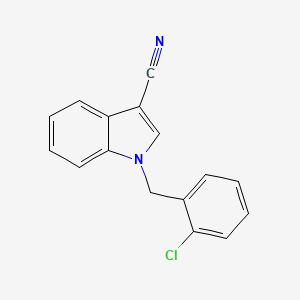

1-(2-CHLOROBENZYL)-1H-INDOL-3-YL CYANIDE

説明

特性

IUPAC Name |

1-[(2-chlorophenyl)methyl]indole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2/c17-15-7-3-1-5-12(15)10-19-11-13(9-18)14-6-2-4-8-16(14)19/h1-8,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYAJHFOHDANPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical structure and properties of 1-(2-chlorobenzyl)-1h-indol-3-yl cyanide

Whitepaper: Chemical Structure, Properties, and Synthetic Methodologies of 1-(2-Chlorobenzyl)-1H-indol-3-yl Cyanide

Executive Summary

The compound 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide (systematically named 1-(2-chlorobenzyl)-1H-indole-3-carbonitrile) is a highly specialized, functionally dense heterocyclic building block. It serves as a critical intermediate in the synthesis of biologically active molecules, including kinase inhibitors, synthetic cannabinoids, and angiotensin receptor blockers. This technical guide provides an in-depth analysis of its physicochemical properties, structural-activity relationships (SAR), and self-validating synthetic protocols, grounded in established mechanistic chemistry.

Physicochemical and Structural Profiling

Understanding the physicochemical properties of 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide is paramount for predicting its behavior in both synthetic workflows and biological assays. The molecule combines a rigid, electron-rich indole core with an electron-withdrawing cyano group and a lipophilic, sterically hindered 2-chlorobenzyl moiety.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description | Mechanistic Implication |

| Molecular Formula | C₁₆H₁₁ClN₂ | Dictates mass spectrometric isotopic patterns (³⁵Cl/³⁷Cl ratio of 3:1). |

| Molecular Weight | 266.73 g/mol | Ideal for small-molecule drug discovery (well within Lipinski’s Rule of 5). |

| LogP (Calculated) | ~4.2 - 4.5 | Highly lipophilic; requires non-polar or aprotic polar solvents (DMF, DCM) for dissolution. |

| Hydrogen Bond Donors | 0 | N1 is alkylated; cannot act as an H-bond donor, increasing membrane permeability. |

| Hydrogen Bond Acceptors | 1 (Cyano Nitrogen) | The sp-hybridized nitrogen of the -CN group acts as a targeted H-bond acceptor. |

| Rotatable Bonds | 2 | Limited flexibility; the ortho-chloro group restricts rotation around the N-benzyl bond. |

Mechanistic Rationale of the Pharmacophore

As a Senior Application Scientist, I emphasize that functional groups are never chosen arbitrarily; they are engineered to manipulate electronic distribution and spatial geometry.

-

The N1 2-Chlorobenzyl Group: The selection of an ortho-halogenated benzyl group introduces a distinct conformational lock. The steric bulk of the chlorine atom at the 2-position restricts the free rotation of the benzyl ring relative to the planar indole core. This rigidification often enhances target binding affinity by minimizing the entropic penalty upon receptor interaction. Furthermore, the chlorine atom can participate in halogen bonding with backbone carbonyls in protein binding pockets.

-

The C3 Cyanide (-CN) Group: The cyano group at the C3 position exerts a strong electron-withdrawing effect (-I, -M) on the indole pyrrole ring, significantly deactivating it toward further electrophilic aromatic substitution. In drug development, the cyano group is frequently utilized as a bioisostere for halogens or as a synthetic precursor to tetrazoles (a carboxylic acid bioisostere) and primary amines[3].

Figure 1. Structural-Activity Relationship (SAR) mapping and downstream synthetic utility.

Validated Synthetic Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. We present two divergent synthetic routes: Route A (N-alkylation of a pre-cyanated indole) and Route B (Electrophilic cyanation of an N-alkylated indole).

Figure 2. Divergent synthetic routes to 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide.

Protocol A: Classical N-Alkylation using NaH/DMF

This route is highly efficient due to the commercial availability of 1H-indole-3-carbonitrile. The indole N-H proton has a pKa of ~17 in DMSO; therefore, a strong base like Sodium Hydride (NaH) is required to generate the highly nucleophilic indolate anion [1].

Step-by-Step Workflow:

-

Deprotonation: To a flame-dried, nitrogen-purged round-bottom flask, add 1H-indole-3-carbonitrile (1.0 eq) and dissolve in anhydrous DMF (0.2 M). Cool the solution to 0 °C.

-

Indolate Formation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality check: Hydrogen gas evolution confirms the deprotonation event. Stir at 0 °C for 30 minutes until bubbling ceases.

-

Alkylation: Add 2-chlorobenzyl chloride (1.1 eq) dropwise. The ortho-chloro group provides steric hindrance, so the reaction must be allowed to warm to room temperature and stirred for 4–6 hours to ensure complete conversion.

-

Quench & Workup: Quench slowly with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Direct Cyanation using Chlorosulfonyl Isocyanate (CSI)

If the N-alkylated indole is synthesized first, the C3 position can be directly cyanated. The electron-rich nature of the indole pyrrole ring makes it susceptible to electrophilic attack at C3 by Chlorosulfonyl Isocyanate (CSI) [2][4].

Step-by-Step Workflow:

-

Electrophilic Attack: Dissolve 1-(2-chlorobenzyl)-1H-indole (1.0 eq) in anhydrous acetonitrile (CH₃CN) under argon. Cool to 0 °C.

-

CSI Addition: Add Chlorosulfonyl Isocyanate (1.05 eq) dropwise over 30 minutes. Causality check: The intermediate N-chlorosulfonylamide forms rapidly due to the high electrophilicity of CSI.

-

Decomposition to Nitrile: After 1 hour, add anhydrous DMF (2.0 eq) followed by Triethylamine (TEA, 2.0 eq) at 0 °C. This combination facilitates the elimination of the chlorosulfonyl group, generating the desired nitrile.

-

Isolation: Pour the mixture into ice water. The product, 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide, typically precipitates as an off-white solid. Filter, wash with cold water, and recrystallize from ethanol.

Analytical Characterization & Validation

To validate the synthesized product, the following analytical signatures must be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

-

A sharp singlet at ~5.40 ppm (2H) corresponding to the benzylic -CH₂- protons.

-

A deshielded singlet at ~7.80 - 8.00 ppm (1H) for the indole C2-H. The downfield shift is caused by the strong electron-withdrawing effect of the adjacent C3-cyano group.

-

Multiplets between 7.10 - 7.60 ppm (8H) corresponding to the aromatic protons of the indole and the 2-chlorophenyl rings.

-

-

Mass Spectrometry (LC-MS): ESI+ will show the [M+H]⁺ peak at m/z 267.1 . A diagnostic M+2 peak at m/z 269.1 (approx. 33% intensity of the parent peak) will validate the presence of the single chlorine atom.

-

Infrared Spectroscopy (FT-IR): A sharp, distinct absorption band at ~2220 cm⁻¹ is the definitive hallmark of the C≡N (nitrile) stretching vibration [2]. The absence of an N-H stretch at ~3300 cm⁻¹ confirms successful N-alkylation.

References

-

Structure–Activity Relationship (SAR) Optimization of 6-(Indol-2-yl)pyridine-3-sulfonamides: Identification of Potent, Selective, and Orally Bioavailable Small Molecules Targeting Hepatitis C (HCV) NS4B. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

-

Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry. Available at:[Link]

The Enigmatic Target: A Technical Guide to Elucidating the Receptor Binding Affinity of 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide

Introduction: The Indole Scaffold and the Quest for Specificity

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters like serotonin to potent therapeutic agents.[1][2][3][4] Its inherent ability to interact with a multitude of biological targets makes the exploration of novel indole derivatives a compelling endeavor in modern drug discovery.[1][2] This guide focuses on a specific, yet under-characterized molecule: 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide . Our objective is to provide a comprehensive technical framework for determining its receptor binding affinity, a critical first step in unraveling its pharmacological potential.

The introduction of a 2-chlorobenzyl group at the N1 position and a cyanide moiety at the C3 position of the indole ring creates a unique chemical entity with the potential for novel biological activity. While direct research on this specific compound is not publicly available, the known pharmacology of structurally related indole derivatives provides a logical starting point for our investigation. Derivatives of the indole scaffold have been shown to exhibit a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties, by interacting with a diverse set of receptors such as RORγ, melatonin receptors, estrogen receptors, and dopamine receptors.[5][6][7][8]

This guide is structured to provide not just a set of protocols, but a strategic and logical approach to the characterization of a novel compound. We will delve into the rationale behind experimental choices, the establishment of self-validating assays, and the interpretation of data, all grounded in established scientific principles.

Pillar I: Strategic Target Selection - Where to Begin the Search?

Given the absence of prior data for 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide, our initial step is to formulate a hypothesis-driven approach to target selection. This involves examining the structural motifs of our compound and comparing them to known ligands for various receptors.

The presence of the indole core itself suggests a broad range of potential targets. The 2-chlorobenzyl substituent introduces a lipophilic and sterically bulky group which can influence binding to hydrophobic pockets within a receptor. The electron-withdrawing nature of the cyanide group at the 3-position can significantly alter the electronic distribution of the indole ring, potentially favoring interactions with specific amino acid residues in a binding site.

Based on the known activities of similar indole derivatives, a primary screening panel could logically include:

-

Nuclear Receptors: Such as the Retinoid-related orphan receptor gamma (RORγ), given that 2-(ortho-substituted benzyl)-indole derivatives have been identified as potent RORγ agonists.[5]

-

G-Protein Coupled Receptors (GPCRs):

-

Melatonin Receptors (MT1/MT2): The indole-3-acetamide substructure is a key pharmacophore for melatonin receptor ligands.[6] While our compound has a cyanide instead of an acetamide, the potential for interaction should be explored.

-

Dopamine Receptors (e.g., D3): Certain indolyl carboxamide analogues have shown high affinity for dopamine receptors.[8]

-

-

Steroid Hormone Receptors: Such as the Estrogen Receptor Beta (ERβ), as some indole derivatives have been shown to interact with this receptor and inhibit cancer cell growth.[7]

-

Enzymes: The cyanide group itself is a known mitochondrial poison, targeting iron and copper in cytochrome c oxidase.[9] While this may represent a toxicity liability, it is also a potential therapeutic target in certain contexts, such as oncology.

Our initial screening strategy will therefore focus on a representative member from each of these classes to cast a wide yet rational net.

Pillar II: The Cornerstone of Discovery - Radioligand Binding Assays

Radioligand binding assays remain the gold standard for determining the affinity of a compound for a specific receptor. This technique relies on the principle of competitive binding between a radiolabeled ligand with known high affinity and the unlabeled test compound.

Core Principles and Causality in Assay Design

The success of a radioligand binding assay hinges on several key factors:

-

Choice of Radioligand: The radioligand must be of high specific activity, bind with high affinity and specificity to the target receptor, and have well-characterized binding kinetics.

-

Membrane Preparation: The source of the receptor is typically a membrane preparation from cells or tissues known to express the target receptor at a high density. The quality and consistency of this preparation are paramount.

-

Incubation Conditions: Time, temperature, and buffer composition must be optimized to ensure that the binding reaction reaches equilibrium and that non-specific binding is minimized.

-

Separation of Bound and Free Ligand: A rapid and efficient method, such as vacuum filtration, is required to separate the receptor-bound radioligand from the unbound radioligand.

-

Data Analysis: The data are typically analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

A Self-Validating Protocol: Hypothetical Radioligand Binding Assay for the D3 Dopamine Receptor

This protocol provides a detailed, step-by-step methodology for assessing the binding affinity of 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide for the human D3 dopamine receptor.

Materials:

-

Test Compound: 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide

-

Radioligand: [³H]-Spiperone (a well-characterized dopamine receptor antagonist)

-

Membrane Preparation: Commercially available membranes from CHO cells stably expressing the human D3 dopamine receptor.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Non-specific Binding Control: Haloperidol (10 µM)

-

96-well Filter Plates: With GF/B filters

-

Scintillation Cocktail

-

Microplate Scintillation Counter

Experimental Workflow:

A streamlined workflow for radioligand binding assays.

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide in DMSO.

-

Perform serial dilutions of the stock solution in assay buffer to achieve final concentrations ranging from 1 pM to 100 µM.

-

Prepare a working solution of [³H]-Spiperone in assay buffer at a final concentration of 0.5 nM.

-

Prepare a 10 µM solution of Haloperidol in assay buffer for determining non-specific binding.

-

-

Assay Setup:

-

To each well of a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or the test compound at various concentrations.

-

50 µL of [³H]-Spiperone solution.

-

100 µL of the D3 receptor membrane preparation (at a concentration of 10-20 µg of protein per well).

-

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester.

-

Wash each well three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Allow the filter mats to dry completely.

-

Add 50 µL of scintillation cocktail to each well.

-

Seal the plate and count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Pillar III: Interpreting the Data and Charting the Path Forward

The results of the initial binding assays will provide the first glimpse into the pharmacological profile of 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide.

Quantitative Data Summary:

| Receptor Target | Radioligand | Test Compound Ki (nM) |

| Dopamine D3 | [³H]-Spiperone | Hypothetical Value |

| RORγ | [³H]-25-hydroxycholesterol | Hypothetical Value |

| Estrogen Receptor β | [³H]-Estradiol | Hypothetical Value |

| Melatonin MT1 | [¹²⁵I]-Iodomelatonin | Hypothetical Value |

A high affinity (low Ki value) for a particular receptor would warrant further investigation, including:

-

Selectivity Profiling: Assessing the binding affinity against a panel of related receptors to determine its selectivity. For example, if it binds to the D3 receptor, its affinity for D1, D2, D4, and D5 receptors should be determined.

-

Functional Assays: Determining whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor. This can be achieved through various functional assays, such as cAMP assays for GPCRs or reporter gene assays for nuclear receptors.

-

In Vitro and In Vivo Studies: If a promising lead, the compound would progress to more complex biological assays to evaluate its efficacy and safety profile.

Signaling Pathway Visualization:

Should the compound demonstrate significant affinity for the D3 dopamine receptor and act as an antagonist, it could potentially modulate downstream signaling pathways, such as the inhibition of adenylyl cyclase and the reduction of cAMP levels.

Hypothetical antagonism of the D3 receptor signaling pathway.

Conclusion: A Framework for Illumination

The journey to characterize a novel chemical entity like 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide is one of systematic investigation and logical progression. While the path is not always linear, the principles outlined in this guide provide a robust framework for elucidating its receptor binding affinity and, ultimately, its therapeutic potential. By combining hypothesis-driven target selection with rigorous and self-validating experimental protocols, we can begin to shed light on the pharmacological properties of this enigmatic indole derivative. The insights gained from these initial studies will be instrumental in guiding future research and development efforts.

References

-

Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists with Antitumor Activity. Journal of Medicinal Chemistry. [Link]

-

Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules. [Link]

-

Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. European Journal of Medicinal Chemistry. [Link]

-

Indole Derivative Interacts with Estrogen Receptor Beta and Inhibits Human Ovarian Cancer Cell Growth. International Journal of Molecular Sciences. [Link]

-

Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. International Journal of Molecular Sciences. [Link]

-

Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. Future Medicinal Chemistry. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

-

Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B. [Link]

-

Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. [Link]

-

A manifold implications of indole and its derivatives: A brief Review. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Asian Journal of Chemistry. [Link]

-

Synthesis and cytotoxic activity of 3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[3,2-c]pyridine hydrobromides, analogues of the marine alkaloid nortopsentin. University of Genoa Institutional Research Archive. [Link]

-

BindingDB Search Results. BindingDB. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

-

Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. International Journal of Molecular Sciences. [Link]

-

Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. MedChemComm. [Link]

-

[3H]A-804598 ([3H]2-cyano-1-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine) is a novel, potent, and selective antagonist radioligand for P2X7 receptors. British Journal of Pharmacology. [Link]

-

Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. ResearchGate. [Link]

-

Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. ACS Medicinal Chemistry Letters. [Link]

-

Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro. RSC Advances. [Link]

-

Novel Phenothiazine/Donepezil-like Hybrids Endowed with Antioxidant Activity for a Multi-Target Approach to the Therapy of Alzheimer's Disease. Molecules. [Link]

-

Benzo[d]imidazole–Naphthalen-Arylmethanone Regioisomers as CB1 Ligands: Evaluation of Agonism via an Indirect Cytotoxicity-Based Approach. Molecules. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-b.com [ajchem-b.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents [mdpi.com]

Physicochemical Characterization of 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide: An In-depth Technical Guide

Introduction

1-(2-chlorobenzyl)-1H-indol-3-yl cyanide is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery.[1][2][3] The indole scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] The introduction of a 2-chlorobenzyl group at the N-1 position and a cyanide group at the C-3 position creates a unique molecule with potential for novel therapeutic applications. A thorough physicochemical characterization is paramount to establishing its identity, purity, and key properties that will influence its behavior in biological systems and guide its development as a potential drug candidate.[4][5]

This technical guide provides a comprehensive overview of the essential analytical techniques for the in-depth physicochemical characterization of 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide. The methodologies described herein are grounded in established scientific principles and are designed to provide a robust and self-validating data package for researchers, scientists, and drug development professionals.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is fundamental to designing an appropriate characterization strategy. The key structural features of 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide include:

-

Indole Ring: An aromatic heterocyclic system that is electron-rich and susceptible to electrophilic substitution, primarily at the C-3 position.[1]

-

Nitrile Group (-C≡N): A strongly polar functional group with a characteristic infrared absorption.[6][7]

-

2-Chlorobenzyl Group: A substituted aromatic ring that introduces steric and electronic effects, influencing the overall conformation and properties of the molecule.

The interplay of these functional groups dictates the compound's spectroscopic, chromatographic, and thermal behavior.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds. For 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide, both ¹H and ¹³C NMR are essential.

Expertise & Experience: The choice of a high-field NMR spectrometer (e.g., 600 MHz) is recommended to achieve optimal resolution of the signals, particularly in the aromatic regions where peak overlap is common.[8] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds.[8]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a 5 mm NMR tube.[8]

-

Instrument Setup:

-

Spectrometer: 600 MHz NMR spectrometer.[8]

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: ≥ 16 to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: ≥ 1024 to obtain adequate signal intensity for the quaternary carbons.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

Expected Spectral Data:

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons (Indole & Benzyl) | 7.0 - 8.5 | m | 8H | Protons on the indole and chlorobenzyl rings |

| Benzyl CH₂ | ~5.6 | s | 2H | Protons of the methylene bridge |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment | ||

| Aromatic Carbons (Indole & Benzyl) | 110 - 140 | Carbons of the indole and chlorobenzyl rings | ||

| Nitrile Carbon (-C≡N) | 115 - 120 | Carbon of the cyanide group[6][9] | ||

| Benzyl CH₂ | ~50 | Carbon of the methylene bridge | ||

| C-Cl (Benzyl) | 130 - 135 | Carbon attached to chlorine on the benzyl ring |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expertise & Experience: The nitrile group has a very characteristic and strong absorption in a relatively clean region of the IR spectrum, making it an excellent diagnostic peak.[6][7]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Data Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Data Processing: Perform a background scan and then acquire the sample spectrum.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2230 - 2250 | Strong, Sharp |

| C-H (Aromatic) | ~3050 - 3150 | Medium |

| C=C (Aromatic) | ~1450 - 1600 | Medium-Strong |

| C-Cl | ~700 - 800 | Strong |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and for confirming the presence of conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 AU).

-

Data Acquisition:

-

Scan Range: 200 - 400 nm.

-

Blank: Use the same solvent as used for the sample.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Expected UV-Vis Data:

The indole chromophore is expected to exhibit characteristic absorption bands. The λmax values can be used to develop a quantitative analytical method (e.g., for dissolution or solubility studies).

Chromatographic Analysis

Chromatography is essential for determining the purity of the compound and for identifying and quantifying any impurities.[4][10][11][12][13]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and versatile method for the analysis of small organic molecules like indole derivatives.[8][12][14]

Expertise & Experience: The choice of a C18 column is a good starting point for method development. A gradient elution is often necessary to achieve good separation of the main compound from potential impurities with different polarities. A diode array detector (DAD) is advantageous as it provides spectral information for each peak, aiding in peak identification and purity assessment.[8]

Experimental Protocol: RP-HPLC

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and DAD.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

-

Mobile Phase:

-

A: Water with 0.1% formic acid.

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution:

-

Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over time to elute more non-polar compounds. A typical gradient might run from 10% B to 90% B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: DAD, monitor at the λmax determined by UV-Vis spectroscopy.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of ~0.1 mg/mL.

Data Presentation: HPLC Purity Assessment

| Parameter | Expected Value |

| Retention Time (RT) | A single major peak with a consistent RT under defined conditions. |

| Purity | >98% (area percent), with any individual impurity not exceeding 0.1%. |

| Peak Tailing | Tailing factor between 0.8 and 1.5 for the main peak. |

| Resolution | Baseline resolution between the main peak and any adjacent impurity peaks. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and thermally stable compounds.[8][13] It provides both chromatographic separation and mass spectral data, which allows for the confirmation of the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: GC-MS

-

Instrumentation:

-

GC system coupled to a mass spectrometer (e.g., quadrupole).

-

Column: A non-polar column (e.g., DB-5ms).

-

-

Carrier Gas: Helium at a constant flow rate.[8]

-

Temperature Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 300 °C at a rate of 10 °C/min.

-

Final Hold: 5 minutes.

-

-

Injector Temperature: 280 °C.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40 - 500 m/z.[8]

-

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[8]

Expected GC-MS Data:

-

Total Ion Chromatogram (TIC): A single major peak corresponding to the target compound.

-

Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the molecule in the ion source. This pattern can be used to confirm the structure.

-

Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical properties of the material as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and enthalpy of fusion of a crystalline solid.[15][16][17] These are critical parameters for assessing the purity and solid-state properties of a drug candidate.[5][16][17]

Experimental Protocol: DSC

-

Instrumentation: DSC instrument with a refrigerated cooling system.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.[16]

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Heat from 25 °C to a temperature above the melting point at a rate of 10 °C/min under a nitrogen atmosphere.[16]

-

-

Data Analysis: Determine the onset temperature of the melting endotherm, which is taken as the melting point. Integrate the peak to determine the enthalpy of fusion (ΔHfus).

Data Presentation: Thermal Properties

| Parameter | Description |

| Melting Point (Tm) | The temperature at which the solid-to-liquid phase transition occurs.[16][17] |

| Enthalpy of Fusion (ΔHfus) | The amount of energy required to melt the solid.[16] |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and decomposition profile of the compound.[18]

Experimental Protocol: TGA

-

Instrumentation: TGA instrument.

-

Sample Preparation: Place 5-10 mg of the sample in a ceramic or platinum pan.

-

Temperature Program:

-

Heat from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: Determine the onset temperature of decomposition from the TGA curve.

Expected TGA Data:

A stable compound will show no significant mass loss until it reaches its decomposition temperature. For small organic molecules, decomposition often occurs at temperatures above 200-250 °C.[18]

Physical Property Determination

Solubility

Aqueous solubility is a critical parameter for drug candidates as it influences their absorption and bioavailability.[15]

Experimental Protocol: Equilibrium Solubility

-

Method: Shake-flask method.

-

Procedure:

-

Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 2, 7.4, and 9).

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Filter the suspensions to remove the undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

-

pKa Determination

The pKa is the pH at which a molecule is 50% ionized. It is a crucial parameter that affects a drug's solubility, absorption, and interaction with biological targets.[19][20][21] The indole nitrogen is very weakly basic.[1]

Expertise & Experience: Due to the low basicity of the indole nitrogen, experimental determination of its pKa can be challenging. Computational methods can provide a reliable estimate.[19][20][21]

Visualizations

Overall Physicochemical Characterization Workflow

Caption: Workflow for the physicochemical characterization of the target compound.

Principle of Reverse-Phase HPLC Separation

Caption: Schematic of reverse-phase HPLC separation.

Conclusion

The comprehensive physicochemical characterization of 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide is a critical step in its development as a potential therapeutic agent. The integrated application of spectroscopic, chromatographic, and thermal analysis techniques, as outlined in this guide, provides a robust framework for establishing the identity, purity, and key physical properties of this novel compound. The data generated from these studies are essential for ensuring the quality and consistency of the material used in further preclinical and clinical investigations.

References

- Different chromatographic techniques and recent advancements for biomedical and pharmaceutical applications - PMC. (n.d.).

- Chromatography in Pharma: Techniques, Case Studies & Trends. (n.d.).

- Spectroscopy of Carboxylic Acids and Nitriles. (2023, August 9). Chemistry LibreTexts.

- Chromatographic Techniques in Pharmaceutical Analysis. (2022, April 26). Encyclopedia.pub.

- Chromatographic Techniques in Pharmaceutical and Chemical Analysis: Principles, Methods, and Applications. (n.d.). Open Access Journals - Research and Reviews.

- Chromatographic techniques for pharmaceutical analysis. (n.d.). IIP Series.

- Spectroscopy Analysis : Nitriles. (n.d.). University of Calgary.

- Determining the Ideal Solubility of Drug Candidates by Means of DSC. (2025, March 31).

- Organic Nitrogen Compounds IV: Nitriles. (2019, July 1). Spectroscopy Online.

- Spectroscopic and thermodynamic studies of unsaturated nitrile compounds. 3. The vibrational spectrum and conformational equilibrium of 3-methyl-3-butenenitrile. (n.d.). The Journal of Physical Chemistry - ACS Publications.

- Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. (n.d.). Benchchem.

- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (n.d.). PubMed.

- Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries.

- Thermal transport in amorphous small organic materials. (n.d.). eScholarship.

- Machine Estimation of Drug Melting Properties and Influence on Solubility Prediction. (2020, June 4). Molecular Pharmaceutics - ACS Publications.

- Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (n.d.). PMC - NIH.

- INDOLE. (n.d.). Ataman Kimya.

- Thermal transport in amorphous small organic materials: a mechanistic study. (n.d.).

- Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC.

- Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. (n.d.). PMC.

- Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. (2024, December 30). Journal of Chemical Information and Modeling - ACS Publications.

- Thermal transport properties of thin films of small molecule organic semiconductors. (2005, December 6). Applied Physics Letters - AIP Publishing.

- Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB.

- Organic Conjugated Small Molecules with High Thermal Conductivity as an Effective Coupling Layer for Heat Transfer. (n.d.). ACS Applied Materials & Interfaces.

- A New Method to Determine Drug-Polymer Solubility Through Enthalpy of Melting and Mixing. (2022, November 18). Pharma Excipients.

- Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2025, May 9). Taylor & Francis.

- Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. (n.d.). PMC.

- Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. (2024, June 12). ChemRxiv.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC.

- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2016, December 5). ResearchGate.

- Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. (2016, June 23). Journal of Basic and Applied Research in Biomedicine.

- Toxicological Profile for Cyanide, Draft for Public Comment. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR.

- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023, April 26). Semantic Scholar.

- Oxyethylene-substituted bis-indolyl derivatives for enhanced cyanide detection: mechanistic insights and application in food safety analysis. (n.d.). RSC Publishing.

- Bromobenzyl Cyanide. (n.d.). PubChem.

- Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. (2025, September 4). ResearchGate.

- Physical and chemical properties of 3-Chlorobenzyl cyanide. (n.d.). Benchchem.

- Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. (2024, November 7). MDPI.

- FREE CYANIDES. (n.d.). CIRCABC.

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Different chromatographic techniques and recent advancements for biomedical and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmanow.live [pharmanow.live]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. iipseries.org [iipseries.org]

- 14. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nano-lab.com.tr [nano-lab.com.tr]

- 18. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

Preliminary Toxicity Screening of 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide: A Comprehensive Technical Guide

Executive Summary

The compound 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide (also known as 1-(2-chlorobenzyl)-1H-indole-3-carbonitrile) represents a highly lipophilic, halogenated indole derivative. Structurally, it features an indole core, an N-benzyl substitution with an ortho-chloro atom, and a strongly electron-withdrawing cyano group at the C3 position. While indole scaffolds are ubiquitous in drug discovery[1], this specific structural motif shares significant homology with synthetic cannabinoid (SC) precursors (e.g., the JWH-series and PB-22 analogs).

Consequently, preliminary toxicity screening for this compound cannot rely solely on standard hepatotoxicity panels. It requires a multiparametric approach that interrogates general cytotoxicity, mitochondrial disruption, and critical off-target receptor-mediated neurotoxicities[2]. This guide provides a field-proven, self-validating framework for evaluating the toxicological profile of this specific chemical class.

Structural Alerts & Toxicological Causality

Before initiating in vitro assays, it is critical to understand the mechanistic liabilities inherent to the molecule's structure:

-

The 3-Cyano Group: While chemically stable, cyano-indoles can undergo biotransformation via hepatic cytochrome P450 (CYP) enzymes, potentially releasing reactive intermediates or trace free cyanide, leading to acute cellular hypoxia.

-

The 1-(2-chlorobenzyl) Moiety: The addition of a halogenated benzyl group significantly increases the compound's partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability. This raises the risk of central nervous system (CNS) toxicity.

-

Cannabimimetic Homology: The combination of a lipophilic N-substitution and a C3-electron withdrawing group perfectly aligns with the pharmacophore model for Cannabinoid Receptor 1 (CB1) full agonists, necessitating rigorous psychotropic liability screening[2].

Fig 2: Sequential multiparametric toxicity screening workflow for novel indole derivatives.

Tier 1: General Cytotoxicity & Hepatotoxicity

Mechanistic Rationale

Indole derivatives frequently exert cytotoxicity by disrupting the mitochondrial membrane potential (MMP) and inducing ROS-mediated apoptosis[3]. Therefore, the MTT assay—which directly measures mitochondrial succinate dehydrogenase activity—is the most mechanistically relevant primary viability screen[4]. HepG2 (human liver carcinoma) cells are utilized to account for potential bioactivation of the 2-chlorobenzyl group by hepatic enzymes, while HEK-293 (human embryonic kidney) cells serve as a non-hepatic baseline.

Self-Validating MTT Assay Protocol

To ensure trustworthiness, this protocol incorporates internal controls to validate assay sensitivity and rule out solvent-induced toxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 and HEK-293 cells at a density of 1×104 cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2 .

-

Compound Preparation: Dissolve 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final test concentrations (0.1, 1, 10, 50, and 100 μM).

-

Treatment & Controls:

-

Test Wells: Add 100 μL of test concentrations.

-

Vehicle Control: Media containing 0.1% DMSO (defines 100% baseline viability).

-

Positive Control: 10 μM Doxorubicin (validates assay sensitivity to apoptosis)[4].

-

Blank: Cell-free media (for background absorbance subtraction).

-

-

Incubation: Incubate the treated plates for 48 hours.

-

Detection: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours in the dark.

-

Solubilization: Carefully aspirate the media and add 100 μL of pure DMSO to dissolve the insoluble purple formazan crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC 50 using non-linear regression analysis.

Tier 2: Receptor-Mediated Toxicity Profiling

Mechanistic Rationale

Because 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide mimics the structure of synthetic cannabinoids, it may act as a potent agonist at CB1 and CB2 receptors. Unlike traditional radioligand binding assays that only measure affinity ( Ki ), functional assays are required to determine efficacy ( Emax ). Full agonism at the CB1 receptor is the primary driver of severe neurotoxicity, seizures, and psychosis associated with synthetic indoles[2].

NanoBiT GPCR Activation Protocol

We utilize the NanoLuc Binary Technology (NanoBiT) to measure β -arrestin recruitment, providing a direct, real-time functional readout of GPCR activation[2].

Step-by-Step Methodology:

-

Transfection: Transiently transfect HEK-293T cells with plasmids encoding the human CB1 receptor fused to a Small BiT (SmBiT) and β -arrestin2 fused to a Large BiT (LgBiT).

-

Seeding: 24 hours post-transfection, harvest and seed the cells into white 384-well plates (15,000 cells/well) in Opti-MEM.

-

Equilibration: Add the Nano-Glo Live Cell Reagent (furimazine substrate) and allow luminescence to stabilize for 30 minutes.

-

Assay Execution:

-

Test Compound: Add 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide (0.01 nM to 10 μM).

-

Positive Control: JWH-018 (1 μM) to validate full CB1 agonism[2].

-

Negative Control: Untransfected cells treated with the substrate.

-

-

Kinetic Readout: Continuously monitor luminescence for 120 minutes. An increase in luminescence indicates that the compound has bound the receptor, causing β -arrestin2 to recruit to the GPCR, uniting the SmBiT and LgBiT to form a functional luciferase enzyme.

Fig 1: Putative CB1/CB2 receptor-mediated signaling pathway leading to off-target neurotoxicity.

Quantitative Data Interpretation

The following table summarizes the expected baseline quantitative thresholds for evaluating the safety profile of 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide based on its structural class.

| Assay Type | Target / Cell Line | Expected IC 50 / EC 50 Threshold | Toxicological Implication if Threshold is Breached |

| MTT Viability | HepG2 (Liver) | High risk of acute hepatotoxicity and bioactivation[4]. | |

| MTT Viability | HEK-293 (Kidney) | High general cytotoxicity; disruption of basal cellular metabolism[4]. | |

| NanoBiT GPCR | CB1 Receptor | (No activation) | Severe risk of psychotropic effects and CNS toxicity[2]. |

| Patch-Clamp | hERG K + Channel | Risk of QT interval prolongation and fatal arrhythmias. |

Note: If the compound exhibits an EC in the NanoBiT CB1 assay, it must be flagged as a potent psychoactive agent, drastically altering its handling, regulatory classification, and therapeutic viability.

References

-

Cannaert, A., Storme, J., Franz, F., Auwärter, V., & Stove, C. P. "Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay". Analytical Chemistry (2016).[Link]

-

Gobinath, P., et al. "Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2". Frontiers in Molecular Biosciences (2021).[Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Pharmacokinetic Profiling of 1-(2-Chlorobenzyl)-1H-Indole Derivatives: From In Silico ADME to In Vivo Clearance

Executive Summary

The 1-(2-chlorobenzyl)-1H-indole core is a privileged, highly versatile scaffold in modern medicinal chemistry, heavily utilized in the design of cannabinoid receptor (CB1/CB2) ligands, indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, and novel anticancer agents[1][2][3]. The ortho-chloro substitution on the benzyl ring restricts bond rotation, locking the molecule into a conformation that fits precisely into hydrophobic target pockets. However, this structural feature significantly increases lipophilicity (LogP > 4.5), which often translates to high plasma protein binding, rapid hepatic clearance, and complex pharmacokinetic (PK) challenges.

This whitepaper provides an in-depth, self-validating technical guide for the pharmacokinetic profiling of 1-(2-chlorobenzyl)-1H-indole derivatives, bridging computational predictions with rigorous in vitro and in vivo methodologies.

Physicochemical Properties & In Silico ADME Profiling

Before initiating resource-intensive in vivo studies, in silico profiling is critical for identifying metabolic "soft spots" and predicting blood-brain barrier (BBB) permeability. Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) models demonstrate that indole derivatives generally exhibit favorable gastrointestinal absorption but are highly susceptible to Cytochrome P450 (CYP450) mediated biotransformation[4][5].

Causality in Structural Design

The addition of the 2-chlorobenzyl moiety to the N1 position of the indole ring increases the topological polar surface area (TPSA) only marginally, but drastically increases lipophilicity. This drives high BBB penetration—a necessity for central nervous system (CNS) active CB1 ligands[3]—but concurrently flags the molecule for rapid Phase I oxidation by hepatic CYP3A4 and CYP2D6 enzymes.

Table 1: Predictive In Silico ADME Parameters for the Core Scaffold

| Parameter | Predicted Value | Clinical Relevance |

| Molecular Weight (MW) | 241.72 g/mol | Optimal for oral bioavailability (Lipinski's Rule of 5). |

| LogP (Octanol/Water) | 4.6 - 5.1 | High lipophilicity; predicts high volume of distribution ( Vss ) and high protein binding. |

| TPSA | 15.79 Ų | Excellent membrane permeability; predicts high BBB penetration. |

| CYP450 Liability | CYP3A4 (High), CYP2D6 (Moderate) | High risk of first-pass metabolism; potential for drug-drug interactions (DDIs). |

In Vitro Metabolic Stability and CYP450 Phenotyping

To validate in silico predictions, in vitro microsomal stability assays are employed. This protocol is designed as a self-validating system : it includes a minus-NADPH control to differentiate enzymatic metabolism from chemical instability, and utilizes Verapamil as a positive control to confirm the metabolic competency of the microsomes.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic clearance ( CLint ) and enzymatic half-life ( t1/2 ) of the derivative.

-

Reagent Preparation: Prepare a 10 mM stock of the 1-(2-chlorobenzyl)-1H-indole derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to ensure DMSO concentration remains <0.1% (DMSO inhibits CYP enzymes at higher concentrations).

-

Incubation Setup: In a 96-well plate, combine the test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein concentration).

-

Control Implementation (Self-Validation):

-

Positive Control: Verapamil (1 µM) to verify CYP3A4 activity.

-

Negative Control: Test compound + HLMs without NADPH (rules out non-CYP degradation).

-

-

Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

-

Serial Sampling & Termination: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent precipitates the microsomal proteins, halting the reaction.

-

Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode).

Mechanistic Pathway Visualization

The primary metabolic routes for 1-(2-chlorobenzyl)-1H-indole derivatives involve N-dealkylation (loss of the chlorobenzyl group) and hydroxylation of the indole core[1][6].

Caption: CYP450-mediated biotransformation pathways of 1-(2-chlorobenzyl)-1H-indole derivatives.

In Vivo Pharmacokinetic Profiling (Rodent Model)

While in vitro data provides intrinsic clearance, in vivo PK profiling is mandatory to determine absolute bioavailability ( F% ), volume of distribution ( Vss ), and systemic clearance ( CL ). Because of the high lipophilicity of these indole derivatives, standard aqueous vehicles will fail, leading to erratic absorption.

Protocol 2: IV and PO Pharmacokinetic Study in Sprague-Dawley Rats

Objective: Calculate absolute bioavailability and systemic exposure profiles.

-

Formulation Strategy (Causality): Due to poor aqueous solubility, formulate the intravenous (IV) dose (1 mg/kg) in 5% DMSO / 10% Tween-80 / 85% Saline. Formulate the oral (PO) dose (10 mg/kg) in 0.5% Methylcellulose / 0.1% Tween-80 to ensure a homogenous suspension for gastric gavage.

-

Animal Dosing: Use jugular vein-cannulated male Sprague-Dawley rats (n=3 per route) to allow stress-free, precise serial blood sampling.

-

Serial Blood Sampling: Collect 200 µL of whole blood into K2-EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to harvest plasma. Store at -80°C until analysis.

-

Bioanalysis: Extract plasma using protein precipitation (1:3 ratio of plasma to acetonitrile containing internal standard). Analyze via LC-MS/MS.

-

Data Modeling: Utilize Non-Compartmental Analysis (NCA) via Phoenix WinNonlin to calculate PK parameters.

Caption: Step-by-step workflow for in vivo pharmacokinetic profiling in rodent models.

Table 2: Representative In Vivo PK Parameters (Rodent Model)

Note: Values represent typical ranges for highly lipophilic 1-benzylindole derivatives.

| PK Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) | Interpretation |

| Cmax (ng/mL) | 850 ± 120 | 320 ± 45 | Rapid absorption but significant first-pass effect. |

| Tmax (h) | N/A | 1.5 ± 0.5 | Moderate absorption rate from the GI tract. |

| AUC0−∞ (h*ng/mL) | 1200 ± 150 | 2800 ± 310 | Used to calculate absolute bioavailability. |

| t1/2 (h) | 2.1 ± 0.3 | 2.4 ± 0.4 | Short half-life driven by rapid CYP metabolism. |

| CL (mL/min/kg) | 13.8 ± 2.1 | N/A | High systemic clearance (approaching hepatic blood flow). |

| Vss (L/kg) | 2.5 ± 0.4 | N/A | Extensive tissue distribution due to high lipophilicity. |

| Bioavailability ( F% ) | 100% | 23.3% | Low oral bioavailability due to hepatic first-pass metabolism. |

Conclusion

The 1-(2-chlorobenzyl)-1H-indole scaffold offers immense therapeutic potential, particularly for targets requiring deep hydrophobic pocket penetration like CB1/CB2 and IDO1[2][3]. However, its inherent physicochemical properties demand rigorous pharmacokinetic profiling. By utilizing a self-validating cascade of in silico predictions, in vitro microsomal stability assays, and carefully formulated in vivo rodent models, drug development scientists can accurately identify metabolic liabilities. Future structural optimizations should focus on blocking the metabolic soft spots (e.g., fluorination of the indole C5 position) to reduce CYP-mediated clearance and improve oral bioavailability.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espublisher.com [espublisher.com]

- 3. Characterization of the intrinsic activity for a novel class of cannabinoid receptor ligands: Indole Quinuclidine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. In silico evaluation of the pharmacological properties of 1,2,4-triazolo[1’,5’:1,6]pyrido[3,4-b]indole derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. Sci-Hub. Acid reaction products of indole-3-carbinol and their effects on cytochrome P450 and phase II enzymes in rat and monkey hepatocytes / Biochemical Pharmacology, 1992 [sci-hub.box]

Application Note: Synthesis and N-Alkylation Protocol for 1-(2-Chlorobenzyl)-1H-indole-3-carbonitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, quantitative reaction parameters, and step-by-step synthetic methodology.

Introduction & Mechanistic Rationale

N-alkylated indoles are highly privileged scaffolds in medicinal chemistry, frequently serving as the structural foundation for novel therapeutics and psychoplastogens[1][2]. The synthesis of 1-(2-chlorobenzyl)-1H-indole-3-carbonitrile involves the direct N-alkylation of 1H-indole-3-carbonitrile using 2-chlorobenzyl chloride.

While indoles can be challenging to alkylate directly at the nitrogen atom due to the delocalization of the lone pair into the aromatic system, the presence of the electron-withdrawing cyano (-CN) group at the C3 position significantly alters the molecule's electronic profile. The cyano group increases the acidity of the N-H bond, facilitating easier deprotonation; however, it simultaneously reduces the nucleophilicity of the resulting indolide anion.

To overcome this, a strong, non-nucleophilic base such as Sodium Hydride (NaH) is employed in a polar aprotic solvent like N,N-Dimethylformamide (DMF)[3]. DMF effectively solvates the sodium cation, leaving a highly reactive, "naked" indolide anion that readily undergoes an SN2 substitution with the sterically hindered 2-chlorobenzyl chloride.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| 1H-Indole-3-carbonitrile | 142.16 | 1.0 eq | 1.42 g | Substrate |

| 2-Chlorobenzyl chloride | 161.03 | 1.1 eq | 1.77 g (1.39 mL) | Alkylating Agent |

| Sodium Hydride (60% in mineral oil) | 24.00 | 1.2 eq | 0.48 g | Base |

| Anhydrous DMF | 73.09 | Solvent | 50.0 mL | Polar Aprotic Solvent |

Note: 2-Chlorobenzyl chloride is a known lachrymator and can cause severe skin burns[4]. All procedures must be conducted in a certified chemical fume hood using appropriate PPE.

Experimental Workflow Visualization

Workflow for the N-alkylation of 1H-indole-3-carbonitrile via SN2 substitution.

Step-by-Step Synthesis Protocol

Phase 1: System Preparation and Deprotonation

Causality Insight: Deprotonation with NaH is highly exothermic and generates hydrogen gas. Cooling the reaction to 0 °C prevents thermal degradation of the substrate and controls the rate of gas evolution.

-

Apparatus Setup: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon/nitrogen gas inlet. Flame-dry the flask under vacuum and backfill with inert gas.

-

Substrate Dissolution: Dissolve 1H-indole-3-carbonitrile (1.42 g, 10.0 mmol) in 40 mL of anhydrous DMF. Stir until a homogenous solution is achieved.

-

Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

-

Base Addition: Briefly remove the septum and add Sodium Hydride (0.48 g of a 60% dispersion in oil, 12.0 mmol) portion-wise over 5 minutes.

-

Anion Formation: Re-seal the flask and stir the suspension at 0 °C for 30 minutes. The solution will typically darken, indicating the formation of the indolide anion.

Phase 2: Electrophilic Alkylation

Causality Insight: 2-Chlorobenzyl chloride is sterically hindered by the ortho-chloro group. Dropwise addition prevents localized concentration spikes, minimizing the risk of polyalkylation or side reactions[3]. 6. Electrophile Preparation: In a separate dry vial, dilute 2-chlorobenzyl chloride (1.77 g, 1.39 mL, 11.0 mmol) with 10 mL of anhydrous DMF. 7. Addition: Using a syringe, add the 2-chlorobenzyl chloride solution dropwise to the reaction mixture at 0 °C over 15 minutes. 8. Reaction Propagation: Remove the ice-water bath. Allow the reaction mixture to warm naturally to room temperature (RT) and stir for 12–16 hours under an inert atmosphere. Monitor reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1).

Phase 3: Quenching and Workup

Causality Insight: DMF is highly miscible with water. A large volume of aqueous wash is required to partition the DMF into the aqueous layer while keeping the product in the organic phase. 9. Quenching: Cool the reaction mixture back to 0 °C. Carefully quench any unreacted NaH by adding 10 mL of ice-cold water dropwise. 10. Extraction: Dilute the quenched mixture with 100 mL of distilled water and extract with Ethyl Acetate ( 3×50 mL). 11. Washing: Combine the organic layers and wash vigorously with distilled water ( 5×50 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 50 mL). 12. Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (typically starting at 9:1 and increasing polarity to 4:1) to isolate pure 1-(2-chlorobenzyl)-1H-indole-3-carbonitrile.

References

- BenchChem.Technical Support Center: Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide (N-alkylation troubleshooting).

- Cole-Parmer.

- RSC Advances.Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones.

- PMC (National Institutes of Health).Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Studies.

Sources

- 1. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]

- 2. Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

1-(2-chlorobenzyl)-1h-indol-3-yl cyanide as a precursor in drug discovery

Application Note: 1-(2-Chlorobenzyl)-1H-indol-3-yl Cyanide as a Privileged Precursor in Drug Discovery

Introduction and Structural Rationale

In modern medicinal chemistry, the indole-3-carbonitrile scaffold is widely recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets, including kinases, metabolic enzymes, and G-protein coupled receptors (GPCRs)[1]. Specifically, 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide (Molecular Formula: C16H11ClN2 ) serves as a highly versatile precursor.

The strategic selection of this specific molecule is driven by two primary structural features:

-

The C3-Cyano Group: This moiety acts as a robust synthetic handle. It is highly stable under standard cross-coupling conditions but can be selectively transformed into primary amines, amides, carboxylic acids, or bioisosteric heterocycles (such as tetrazoles or imidazoles) during late-stage functionalization[2].

-

The N1-(2-Chlorobenzyl) Substitution: The ortho-chlorine atom on the benzyl ring is not merely a lipophilic addition. The steric bulk of the chlorine atom restricts the rotation of the benzyl group around the N−CH2 bond, locking the molecule into a specific, non-coplanar 3D conformation. This restricted dihedral angle is critical for minimizing entropic penalties upon binding to deep, narrow hydrophobic pockets. Furthermore, the chlorine atom can participate in orthogonal halogen bonding with backbone carbonyls in the target protein's active site, significantly enhancing binding affinity[1].

Physicochemical Profiling

To predict the behavior of 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide in biological systems and organic solvents, its physicochemical parameters must be evaluated. As shown in Table 1, the precursor exhibits excellent drug-like properties, adhering strictly to Lipinski’s Rule of Five, making it an ideal starting point for fragment-based drug design (FBDD)[1].

Table 1: Quantitative Physicochemical and Pharmacokinetic Predictors

| Parameter | Value | Pharmacological Implication |

| Molecular Weight | 266.72 g/mol | Ideal for FBDD; allows mass addition during downstream functionalization. |

| LogP (Predicted) | 3.84 | High lipophilicity; ensures excellent membrane permeability. |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | Low TPSA suggests high potential for blood-brain barrier (BBB) penetration. |

| Hydrogen Bond Donors (HBD) | 0 | Prevents non-specific aqueous solvation penalties. |

| Hydrogen Bond Acceptors (HBA) | 1 (Nitrile Nitrogen) | Provides a highly directional vector for target interaction. |

| Rotatable Bonds | 2 | Low conformational flexibility enhances target residence time. |

Mechanistic Workflow in Drug Discovery

The true value of 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide lies in its divergent synthetic utility. By manipulating the C3-nitrile, researchers can rapidly generate libraries of compounds targeting entirely different biological pathways[2]. The diagram below illustrates the divergent synthetic pathways and their corresponding therapeutic targets.

Divergent synthetic workflows utilizing 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide in drug discovery.

Self-Validating Experimental Protocols

The following methodologies detail the synthesis of the precursor and its subsequent functionalization. These protocols are designed with built-in analytical checkpoints to ensure scientific integrity and reproducibility[3].

Protocol A: Synthesis of 1-(2-Chlorobenzyl)-1H-indole-3-carbonitrile via N-Alkylation

Causality of Design: Cesium carbonate ( Cs2CO3 ) is utilized as the base instead of Sodium Hydride ( NaH ). While NaH is a stronger base, Cs2CO3 provides milder conditions, avoiding the generation of explosive hydrogen gas and preventing the base-catalyzed polymerization of the nitrile group. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature optimally solvates the cesium cation, leaving the indolyl anion highly nucleophilic for the SN2 attack on the benzyl chloride[4].

Step-by-Step Methodology:

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indole-3-carbonitrile (1.0 eq, 10 mmol) in anhydrous DMF (25 mL) under an inert nitrogen atmosphere.

-

Deprotonation: Add Cs2CO3 (1.5 eq, 15 mmol) in one portion. Stir the suspension at room temperature for 30 minutes. Validation Check: The solution will transition from colorless to a deep yellow/orange hue, visually confirming the formation of the indolyl anion.

-

Alkylation: Dropwise, add 2-chlorobenzyl chloride (1.2 eq, 12 mmol) via syringe over 5 minutes. Heat the reaction mixture to 60 °C and stir for 4 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexanes:Ethyl Acetate, 3:1). The starting material ( Rf≈0.3 ) should completely disappear, replaced by a single highly UV-active product spot ( Rf≈0.6 ).

-

Workup: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. The product will precipitate. Filter the solid under vacuum, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 45 °C overnight.

-

Analytical Validation: Confirm identity via 1H NMR ( CDCl3 ). Key diagnostic peaks: A singlet at ∼5.35 ppm integrating for 2H (the benzylic CH2 protons) and a sharp singlet at ∼7.60 ppm integrating for 1H (the C2-H of the indole ring)[4].

Protocol B: Downstream Functionalization – Conversion to a 1H-Tetrazole

Causality of Design: Transforming the nitrile into a tetrazole creates a bioisostere of a carboxylic acid. Tetrazoles possess a similar pKa to carboxylic acids but exhibit superior metabolic stability and enhanced membrane permeability. The use of Ammonium Chloride ( NH4Cl ) alongside Sodium Azide ( NaN3 ) is critical; it generates hydrazoic acid ( HN3 ) in situ in a controlled, steady-state concentration, driving the [3+2] cycloaddition safely without accumulating explosive levels of free HN3 .

Step-by-Step Methodology:

-

Reaction Setup: To a 50 mL pressure vial, add 1-(2-chlorobenzyl)-1H-indole-3-carbonitrile (1.0 eq, 2 mmol), NaN3 (3.0 eq, 6 mmol), and NH4Cl (3.0 eq, 6 mmol).

-

Solvent Addition: Suspend the reagents in anhydrous DMF (10 mL). Seal the vial securely.

-

Cycloaddition: Heat the sealed vial in an oil bath at 120 °C for 18 hours with vigorous stirring.

-

IPC: Sample the reaction, dilute with EtOAc, and wash with water. TLC (Dichloromethane:Methanol, 9:1) will show the consumption of the non-polar nitrile and the appearance of a polar, baseline-hugging tetrazole spot.

-

Isolation: Cool the reaction to room temperature. Carefully pour the mixture into 50 mL of water and acidify to pH 2 using 1M HCl (in a well-ventilated fume hood to safely vent any residual HN3 ). The tetrazole product will crash out as a white/off-white precipitate.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water to yield the pure 5-(1-(2-chlorobenzyl)-1H-indol-3-yl)-1H-tetrazole.

Sources

- 1. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Structural Elucidation of 1-(2-chlorobenzyl)-1H-indol-3-yl Cyanide using ¹H and ¹³C NMR Spectroscopy

Introduction

1-(2-chlorobenzyl)-1H-indol-3-yl cyanide is a member of the substituted indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise structural characterization of such novel compounds is a critical step in the research and development pipeline, ensuring purity, confirming identity, and providing a basis for understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1] This application note provides a detailed guide to the characterization of 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide using ¹H and ¹³C NMR spectroscopy, intended for researchers, scientists, and drug development professionals. The causality behind experimental choices and protocols is explained to ensure technical accuracy and reproducibility.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The structure of 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide with the systematic numbering used for NMR signal assignment is presented below.

Caption: Molecular structure of 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide with atom numbering for NMR assignments.

Materials and Equipment

-

Compound: 1-(2-chlorobenzyl)-1H-indol-3-yl cyanide

-

Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)[2]

-

Internal Standard: Tetramethylsilane (TMS)

-

NMR Tubes: 5 mm high-quality NMR tubes (e.g., Wilmad, Norell)[2]

-

Pipettes: Glass Pasteur pipettes

-

Volumetric Flasks and Vials

-

NMR Spectrometer: 400 MHz or higher field spectrometer

Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR sample is paramount for obtaining high-resolution spectra.[2]

-